3-Bromo-5-cyclopropyl-4-methylpyridine
Overview
Description
3-Bromo-5-cyclopropyl-4-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the third position, a cyclopropyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring
Mechanism of Action
Target of Action
3-Bromo-5-cyclopropyl-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It has been used in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors . PDE4 is an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) degradation, a key messenger molecule in cells .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the synthesis of PDE4 inhibitors, it likely undergoes a series of reactions including nucleophilic substitution and oxidation . The exact mode of action depends on the specific synthetic pathway and the other reactants involved.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Result of Action
The result of the compound’s action is the formation of new compounds. For example, it can be used to synthesize PDE4 inhibitors . These inhibitors can increase cAMP levels in cells, leading to a variety of cellular effects depending on the cell type and context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also affect the reaction rate and yield . Furthermore, the compound should be stored in a suitable, closed container to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 5-cyclopropyl-4-methylpyridine using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted pyridines with various functional groups.
Coupling Reactions: Biaryl compounds with diverse substituents.
Oxidation and Reduction Reactions: Oxidized or reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-5-cyclopropyl-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.
5-Bromo-4-methylpyridine: Has the bromine atom at a different position, altering its reactivity.
3-Cyclopropyl-4-methylpyridine: Does not contain the bromine atom, affecting its chemical behavior.
Uniqueness
3-Bromo-5-cyclopropyl-4-methylpyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for designing novel molecules with specific chemical and biological activities.
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-8(7-2-3-7)4-11-5-9(6)10/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVONRWPXIZBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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